molecular formula C19H21N B1314330 1-((9H-fluoren-9-yl)methyl)piperidine CAS No. 35661-58-6

1-((9H-fluoren-9-yl)methyl)piperidine

Cat. No.: B1314330
CAS No.: 35661-58-6
M. Wt: 263.4 g/mol
InChI Key: DAYKWVVEINTEQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((9H-Fluoren-9-yl)methyl)piperidine can be synthesized through various methods. One common route involves the reaction of piperidine with 9-fluorenylmethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((9H-Fluoren-9-yl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted piperidine derivatives .

Scientific Research Applications

1-((9H-Fluoren-9-yl)methyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((9H-Fluoren-9-yl)methyl)piperidine involves its role as an intermediate in chemical reactions. The fluorenyl group provides steric hindrance and electronic effects that influence the reactivity of the piperidine ring. This makes it a valuable tool in the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: 1-((9H-Fluoren-9-yl)methyl)piperidine is unique due to its specific combination of the fluorenyl and piperidine moieties, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-6-12-20(13-7-1)14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKWVVEINTEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511240
Record name 1-[(9H-Fluoren-9-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-58-6
Record name 1-[(9H-Fluoren-9-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(9-Fluorenylmethyl)piperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TUQ8GCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 10 mL-syringe equipped with a polypropylene disk are introduced 1.5 g of aminomethylpolystyrene (Sigma, 0.81 mmol NH2 /g of resin), 44.6 mg (0.24 equiv.) of 1-hydroxybenzotriazole in 0.8 mL of DMF, 63.2 mg (0.24 equiv.) of DCC in 2 mL of DCM and 103 mg (0.24 equiv.) of N-Fmoc-6-aminohexanoic acid in 5 mL of DCM and 0.4 mL of DMF and left to react, with occasional stirring, for two hours. The resin is washed with DMF (3×1 min), DCM (3×1 min) and MeOH (3×1 min), dried and the functionalization is determined on an aliquot. The remaining amine groups are acetylated with acetic anhydride (100 equiv.) in DMF for 10 min, after which time DIEA (10 equiv.) is added and left to react for 10 min more, and the resin is washed again. The absence of free amine groups is confirmed by the ninhydrin test. In order to eliminate the Fmoc group, and at the same time determine the degree of substitution, the resin is treated with a solution of 50% piperidine in DMF (3×2 min) and washed with DCM (3×1 min), DMF and MeOH. The filtrates from the treatment with piperidine and DCM washes are pooled and the amount of N-(9-fluorenylmethyl)piperidine formed in the deprotection determined spectrophotometrically (lambda=300 nm, epsilon=7800). Resins with a substitution degree between 0.05 and 0.1 mmol NH2 /g resin are obtained.
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polypropylene
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44.6 mg
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63.2 mg
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0.8 mL
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2 mL
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103 mg
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5 mL
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0.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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